2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione
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Overview
Description
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by their fused ring structures and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. Subsequent nitration and alkylation steps introduce the nitro and ethyl groups, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s isoindole core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(2-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione apart is its combination of a nitro group and an isoindole core, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7508-96-5 |
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Molecular Formula |
C18H11N3O6 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H11N3O6/c22-15-10-4-1-2-5-11(10)16(23)19(15)8-9-20-17(24)12-6-3-7-13(21(26)27)14(12)18(20)25/h1-7H,8-9H2 |
InChI Key |
FCSKQODEAAQVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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